molecular formula C20H16F2N4O3 B11233612 1-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

1-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11233612
M. Wt: 398.4 g/mol
InChI Key: RFRSNFRZKNRMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a difluorophenyl group, a carbamoyl group, and a pyridazine ring

Preparation Methods

The synthesis of 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorophenyl halide.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperature and pH.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH levels. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate the biological effects of this compound on various cellular processes and its potential as a tool for studying biochemical pathways.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes in the industry.

Mechanism of Action

The mechanism of action of 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other pyridazine derivatives and compounds containing difluorophenyl and carbamoyl groups. Similar compounds include:

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, such as 3,6-dichloropyridazine.

    Difluorophenyl Compounds: Compounds containing difluorophenyl groups, such as 3,4-difluorophenylacetic acid.

    Carbamoyl Compounds: Compounds with carbamoyl groups, such as N-phenylcarbamoyl chloride.

Properties

Molecular Formula

C20H16F2N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

1-[2-(3,4-difluoroanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H16F2N4O3/c1-12-2-4-13(5-3-12)24-20(29)17-8-9-19(28)26(25-17)11-18(27)23-14-6-7-15(21)16(22)10-14/h2-10H,11H2,1H3,(H,23,27)(H,24,29)

InChI Key

RFRSNFRZKNRMRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.